molecular formula C14H32Sn2 B14650500 (Ethene-1,1-diyl)bis(triethylstannane) CAS No. 52750-80-8

(Ethene-1,1-diyl)bis(triethylstannane)

Cat. No.: B14650500
CAS No.: 52750-80-8
M. Wt: 437.8 g/mol
InChI Key: FTZZMBUOJRMRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethene-1,1-diyl)bis(triethylstannane) is an organotin compound that features two triethylstannane groups attached to a central ethene-1,1-diyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethene-1,1-diyl)bis(triethylstannane) can be synthesized through the reaction of ethene-1,1-diyl with triethylstannane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where ethene-1,1-diyl is reacted with triethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of (ethene-1,1-diyl)bis(triethylstannane) may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethene-1,1-diyl)bis(triethylstannane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the stannane groups to their corresponding stannyl hydrides.

    Substitution: The triethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the triethylstannane groups.

Major Products

    Oxidation: Stannic derivatives with higher oxidation states.

    Reduction: Stannyl hydrides.

    Substitution: Compounds with new functional groups replacing the triethylstannane groups.

Scientific Research Applications

(Ethene-1,1-diyl)bis(triethylstannane) has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and mechanical properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism by which (ethene-1,1-diyl)bis(triethylstannane) exerts its effects involves the formation and cleavage of carbon-tin bonds. The compound can act as a source of triethylstannyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the triethylstannyl groups with other reactants or catalysts.

Comparison with Similar Compounds

Similar Compounds

    (Ethene-1,2-diyl)bis(triethylstannane): Similar structure but with a different arrangement of the ethene moiety.

    (Ethane-1,2-diyl)bis(triethylstannane): Features an ethane moiety instead of ethene.

    (Propane-1,3-diyl)bis(triethylstannane): Contains a propane moiety with triethylstannane groups at the 1 and 3 positions.

Uniqueness

(Ethene-1,1-diyl)bis(triethylstannane) is unique due to its specific arrangement of the ethene-1,1-diyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific applications in organic synthesis and materials science that may not be achievable with other similar compounds.

Properties

CAS No.

52750-80-8

Molecular Formula

C14H32Sn2

Molecular Weight

437.8 g/mol

IUPAC Name

triethyl(1-triethylstannylethenyl)stannane

InChI

InChI=1S/6C2H5.C2H2.2Sn/c7*1-2;;/h6*1H2,2H3;1H2;;

InChI Key

FTZZMBUOJRMRLH-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C(=C)[Sn](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.